molecular formula C19H28N2O B14945009 4,6-Dimethyl-1-[2-(pyridin-3-yl)piperidin-1-yl]hept-2-yn-4-ol

4,6-Dimethyl-1-[2-(pyridin-3-yl)piperidin-1-yl]hept-2-yn-4-ol

Cat. No.: B14945009
M. Wt: 300.4 g/mol
InChI Key: MVLLBTZXHWXQCD-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1-[2-(pyridin-3-yl)piperidin-1-yl]hept-2-yn-4-ol is a complex organic compound that features a piperidine ring substituted with a pyridine moiety and an alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-1-[2-(pyridin-3-yl)piperidin-1-yl]hept-2-yn-4-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the pyridine moiety and the alkyne group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-1-[2-(pyridin-3-yl)piperidin-1-yl]hept-2-yn-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The piperidine and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkanes.

Scientific Research Applications

4,6-Dimethyl-1-[2-(pyridin-3-yl)piperidin-1-yl]hept-2-yn-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1-[2-(pyridin-3-yl)piperidin-1-yl]hept-2-yn-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-1-[2-(pyridin-2-yl)piperidin-1-yl]hept-2-yn-4-ol
  • 4,6-Dimethyl-1-[2-(pyridin-4-yl)piperidin-1-yl]hept-2-yn-4-ol
  • 4,6-Dimethyl-1-[2-(quinolin-3-yl)piperidin-1-yl]hept-2-yn-4-ol

Uniqueness

4,6-Dimethyl-1-[2-(pyridin-3-yl)piperidin-1-yl]hept-2-yn-4-ol is unique due to its specific substitution pattern and the presence of both pyridine and piperidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H28N2O

Molecular Weight

300.4 g/mol

IUPAC Name

4,6-dimethyl-1-(2-pyridin-3-ylpiperidin-1-yl)hept-2-yn-4-ol

InChI

InChI=1S/C19H28N2O/c1-16(2)14-19(3,22)10-7-13-21-12-5-4-9-18(21)17-8-6-11-20-15-17/h6,8,11,15-16,18,22H,4-5,9,12-14H2,1-3H3

InChI Key

MVLLBTZXHWXQCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C#CCN1CCCCC1C2=CN=CC=C2)O

Origin of Product

United States

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